2-Benzyl-4-(chloromethyl)furan
Description
Structure
3D Structure
Properties
CAS No. |
33486-19-0 |
|---|---|
Molecular Formula |
C12H11ClO |
Molecular Weight |
206.67 g/mol |
IUPAC Name |
2-benzyl-4-(chloromethyl)furan |
InChI |
InChI=1S/C12H11ClO/c13-8-11-7-12(14-9-11)6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2 |
InChI Key |
SRZIELWJOQNUME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CO2)CCl |
Origin of Product |
United States |
Synthetic Strategies for 2 Benzyl 4 Chloromethyl Furan and Its Congeners
Direct Functionalization Approaches for Furan (B31954) Ring Systems
The direct introduction of substituents onto a pre-formed furan ring is a primary strategy for synthesizing derivatives like 2-Benzyl-4-(chloromethyl)furan. This approach depends on the inherent reactivity of the furan nucleus and the ability to control the position of substitution.
Regioselective Introduction of Benzyl (B1604629) Substituents on Furan Nuclei
The furan ring is an electron-rich heterocycle that readily undergoes electrophilic substitution, preferentially at the α-positions (C-2 and C-5). arkat-usa.org However, achieving regioselectivity, especially when multiple positions are available, can be challenging. Classical Friedel-Crafts type reactions for benzylation often suffer from low selectivity and harsh conditions that can be detrimental to the sensitive furan ring. rsc.org
Modern catalytic methods have provided more refined solutions. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and selective alkylation of furan rings. nih.govresearchgate.net For instance, palladium-catalyzed protocols have been developed for the direct α-alkylation of furans using alkyl iodides, demonstrating good functional group tolerance under practical reaction conditions. rsc.org While specifically documented for alkyl groups, these principles can be extended to benzyl groups. Another approach involves the use of zinc triflate as a catalyst for the chemo- and regioselective C-benzylation of various aromatic and heteroaromatic compounds, yielding arylheteroarylmethanes. acs.org
These catalytic systems offer a pathway to introduce a benzyl group at a specific position on the furan ring, often directed by existing substituents or the inherent reactivity of the catalyst system.
Strategies for Site-Specific Chloromethylation of Furan Rings
The chloromethyl group is a valuable functional handle that can be introduced onto a furan ring through chloromethylation. This reaction is of significant importance as the chloromethyl group can be readily converted into other functionalities like hydroxymethyl, cyanomethyl, or formyl groups. thieme-connect.de
The chloromethylation of furan derivatives is typically achieved using a combination of paraformaldehyde and hydrogen chloride. thieme-connect.de The regioselectivity of this reaction is heavily influenced by the substituents already present on the furan ring. For example, the reaction of methyl furan-2-carboxylate (B1237412) with paraformaldehyde and HCl yields methyl 5-(chloromethyl)furan-2-carboxylate, with the incoming chloromethyl group directed to the vacant α-position (C-5). thieme-connect.dewikipedia.org In contrast, a furan ring substituted at both α-positions, such as 2,5-diphenylfuran, undergoes chloromethylation at the β-positions to yield 3,4-(dichloromethyl)-2,5-diphenylfuran. thieme-connect.de The conditions for these reactions must be carefully controlled to avoid the formation of diarylmethane byproducts. thieme-connect.de
| Starting Material | Reagents | Product | Yield | Reference |
| Methyl furan-2-carboxylate | Paraformaldehyde, HCl(g) | Methyl 5-(chloromethyl)furan-2-carboxylate | 71% | thieme-connect.de |
| 1-Bromo-2,7-dimethylnaphthalene | Paraformaldehyde, HCl(g), AcOH, H3PO4 | 1-Bromo-5-(chloromethyl)-2,7-dimethylnaphthalene | 75% | thieme-connect.de |
| Phenanthrene | Paraformaldehyde, aq HCl, AcOH, H3PO4 | 9-(Chloromethyl)phenanthrene | 90% | thieme-connect.de |
This table presents examples of chloromethylation on various aromatic systems, including a furan derivative, to illustrate the reaction's utility.
Multi-Step Synthetic Pathways to Substituted Chloromethylfurans
Multi-step synthesis provides the flexibility to construct complex molecules like this compound by assembling them from simpler, often functionalized, building blocks. youtube.comvapourtec.commsu.edu This strategy allows for precise control over the placement of each substituent.
Synthesis Utilizing Pre-functionalized Furanic Building Blocks
A common and effective strategy involves starting with a furan derivative that already contains one or more of the desired functional groups or their precursors. udel.edu For example, a synthetic plan for a 2,4-disubstituted furan could begin with a commercially available compound like 3-furanmethanol (B180856). arkat-usa.org In a reported synthesis of targeted furan-derived ligands, 3-furanmethanol was used as the substrate. The hydroxyl group was first protected, followed by a regioselective lithiation-acylation sequence to introduce a substituent at the C-2 position, demonstrating how a pre-functionalized starting material can direct subsequent reactions to achieve a specific substitution pattern. arkat-usa.org
In the context of this compound, a hypothetical retrosynthetic analysis might involve two primary disconnections:
Route A: Start with a 2-benzylfuran (B12535769) derivative and perform a regioselective chloromethylation at the C-4 position.
Route B: Start with a 4-(chloromethyl)furan derivative and introduce the benzyl group at the C-2 position via a cross-coupling or C-H activation strategy.
Both routes rely on the availability of suitably pre-functionalized furanic building blocks and the selective execution of the subsequent functionalization step.
Conversions from Biomass-Derived Furanic Precursors, such as 5-(Chloromethyl)furfural (CMF)
The depletion of fossil fuels has spurred intense research into renewable chemical feedstocks. mdpi.com Furan derivatives, obtainable from the dehydration of carbohydrates, are recognized as key platform chemicals. wikipedia.orgmdpi.com 5-(Chloromethyl)furfural (CMF), in particular, has gained traction as a more practical alternative to the more commonly studied 5-(hydroxymethyl)furfural (HMF). acs.org CMF's primary advantage is that it can be produced in high yield directly from raw biomass under mild conditions, and its hydrophobic nature simplifies its isolation. acs.org
CMF is a versatile building block possessing three distinct reactive sites: an aldehyde, a chloromethyl group, and the furan ring itself. This allows for a wide array of chemical transformations. mdpi.comresearchgate.net For instance, the aldehyde group can be oxidized to a carboxylic acid. The treatment of CMF with tert-butyl hypochlorite (B82951) directly yields 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC). rsc.orgresearchgate.netrsc.org The aldehyde can also be reduced or converted into other functional groups, while the chloromethyl group is susceptible to nucleophilic substitution.
| CMF Transformation | Reagents/Conditions | Product | Yield | Reference |
| Oxidation to Aldehyde | DMSO, 150 °C, 18 h | 2,5-Diformylfuran (DFF) | 81% | rsc.org |
| Oxidation to Acid Chloride | t-BuOCl | 5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC) | - | rsc.orgrsc.org |
| Esterification | Alkylammonium acetate, ACN, RT, 10 min | 5-Acetoxymethylfurfural | 96% | mdpi.com |
This table highlights the synthetic versatility of CMF as a biomass-derived furanic precursor.
Synthesizing this compound from a CMF-type precursor would require multiple transformations, potentially involving the reduction of the aldehyde, its conversion to a benzyl group, and manipulation of the substituent positions, showcasing the utility of these bio-based starting materials in complex synthesis.
Catalytic Methodologies in Furan Ring Functionalization
Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance, especially when dealing with sensitive substrates like furans. nih.gov The instability of the furan ring towards strong acids, oxidants, and high temperatures often limits the applicability of classical synthetic methods. researchgate.net
Catalytic C-H functionalization is at the forefront of these modern techniques. nih.gov Palladium catalysis, for example, enables the direct α-alkylation of furan C-H bonds, providing a straightforward route to substituted furans. rsc.org Gold catalysts have also proven to be a powerful tool for both the synthesis and subsequent functionalization of the furan ring through various cycloisomerization and cycloaddition reactions. thieme-connect.com
Beyond transition metals, organocatalysis offers a complementary approach. For example, N-heterocyclic carbenes (NHCs) combined with a Brønsted acid have been used to catalyze the synthesis of highly functionalized styrylfurans. acs.org These methods avoid the use of metals and often proceed under mild conditions. The development of these catalytic strategies is crucial for expanding the synthetic toolbox available for creating complex furan-containing molecules, enabling the construction of new materials and potentially bioactive substances from both petroleum- and biomass-derived feedstocks. nih.govresearchgate.net
Chemical Reactivity and Transformation Mechanisms of 2 Benzyl 4 Chloromethyl Furan
Reactions at the Chloromethyl Group
The chloromethyl group, being a primary alkyl halide attached to a furan (B31954) ring, is susceptible to a variety of reactions, most notably nucleophilic substitutions and eliminations. The benzylic-type nature of the carbon atom, adjacent to the furan ring, plays a crucial role in determining the reaction pathways.
The carbon atom of the chloromethyl group in 2-Benzyl-4-(chloromethyl)furan is analogous to a benzylic carbon, which can undergo nucleophilic substitution through both SN1 and SN2 mechanisms. The preferred pathway is influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
The SN1 (Substitution Nucleophilic Unimolecular) mechanism involves the formation of a carbocation intermediate. In the case of this compound, the departure of the chloride ion would lead to a primary carbocation. However, this carbocation is stabilized by resonance with the adjacent furan ring, similar to a benzyl (B1604629) carbocation. This resonance stabilization makes the formation of the carbocation more favorable than for a simple primary alkyl halide, thus making the SN1 pathway plausible under certain conditions, such as in the presence of a weak nucleophile and a polar protic solvent. libretexts.orgstackexchange.com
The SN2 (Substitution Nucleophilic Bimolecular) mechanism, on the other hand, is a concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.com This pathway is favored by strong nucleophiles and polar aprotic solvents. For this compound, being a primary halide, the steric hindrance is low, which generally favors the SN2 mechanism. libretexts.org The π-system of the furan ring can also stabilize the transition state of an SN2 reaction.
The competition between SN1 and SN2 pathways is a key aspect of the reactivity of this compound. The presence of the benzyl group at the 2-position of the furan ring might exert some steric influence, but it is not expected to completely hinder the backside attack required for an SN2 reaction.
Table 1: Factors Influencing Nucleophilic Substitution Pathways for this compound
| Factor | Favors SN1 Pathway | Favors SN2 Pathway |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) |
| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMSO) |
| Substrate | Stabilized carbocation (resonance with furan ring) | Primary halide (low steric hindrance) |
| Leaving Group | Good leaving group (Cl⁻) | Good leaving group (Cl⁻) |
Elimination reactions can compete with nucleophilic substitution, particularly in the presence of a strong, bulky base. For this compound, an E2 (Elimination Bimolecular) reaction would involve the abstraction of a proton from the carbon atom of the furan ring adjacent to the chloromethyl group (position 5), leading to the formation of an exocyclic double bond. However, this would disrupt the aromaticity of the furan ring, making it a less favorable process compared to substitution.
A more likely elimination pathway would involve a substrate with a hydrogen on a carbon adjacent to the chloromethyl group, which is not the case in the parent molecule. Therefore, direct elimination to form an olefin from this compound is not a primary reaction pathway under typical conditions.
The chlorine atom of the chloromethyl group can be replaced by other halogens through a halogen exchange reaction. A common example is the Finkelstein reaction, where a chloroalkane is treated with sodium iodide in acetone to yield an iodoalkane. organicmystery.com This reaction proceeds via an SN2 mechanism. Similarly, treatment with other halide sources can lead to the corresponding bromo- or iodo- derivatives. The Swarts reaction, employing metal fluorides, could be used to introduce fluorine. organicmystery.com These transformations are useful for further synthetic modifications of the molecule.
Table 2: Potential Halogen Exchange Reactions for this compound
| Reagent | Solvent | Product | Reaction Name |
| NaI | Acetone | 2-Benzyl-4-(iodomethyl)furan | Finkelstein Reaction |
| KBr | Acetone | 2-Benzyl-4-(bromomethyl)furan | Finkelstein-type Reaction |
| AgF | Acetonitrile | 2-Benzyl-4-(fluoromethyl)furan | Swarts-type Reaction |
Reactivity of the Furan Ring
The furan ring in this compound is an electron-rich aromatic system and can participate in reactions typical of such rings, including electrophilic aromatic substitution and cycloadditions.
Furan is known to be more reactive than benzene (B151609) towards electrophilic aromatic substitution due to the electron-donating effect of the oxygen atom. quora.com The substitution typically occurs at the C2 (α) position, as the intermediate carbocation is better stabilized by resonance involving the oxygen atom. In this compound, the 2- and 5- positions are substituted. Therefore, electrophilic attack would be directed to the remaining available positions, C3 and C5.
The directing effects of the existing substituents need to be considered. The benzyl group at C2 is an activating group and an ortho-, para- director. In the context of the furan ring, this would direct incoming electrophiles to the C3 and C5 positions. The chloromethyl group at C4 is a deactivating group due to the electron-withdrawing inductive effect of the chlorine atom, and it would also direct to the ortho and para positions (C3 and C5). Given that both substituents direct to the same positions, electrophilic substitution is expected to occur at either C3 or C5. Steric hindrance from the benzyl group might influence the regioselectivity, potentially favoring substitution at the C5 position.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 2-Benzyl-4-(chloromethyl)-5-nitrofuran |
| Bromination | Br₂/FeBr₃ | 2-Benzyl-4-(chloromethyl)-5-bromofuran |
| Acylation | CH₃COCl/AlCl₃ | 2-Benzyl-5-acetyl-4-(chloromethyl)furan |
The furan ring can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. researchgate.netresearchgate.net However, the aromatic character of furan makes it less reactive as a diene compared to non-aromatic dienes. The reaction is often reversible. researchgate.net
The regioselectivity of the Diels-Alder reaction with unsymmetrical dienophiles would also be influenced by the electronic and steric effects of the substituents.
Table 4: Predicted Reactivity in Diels-Alder Reactions for Substituted Furans
| Furan Derivative | Substituent Effect | Predicted Diels-Alder Reactivity (relative to furan) |
| Furan | - | Baseline |
| 2-Methylfuran | Electron-donating | Increased |
| 2-Nitrofurane | Electron-withdrawing | Decreased |
| This compound | Benzyl (donating), Chloromethyl (withdrawing) | Moderate (competing effects) |
Ring-Opening and Rearrangement Pathways
The furan ring, being the least aromatic of the common five-membered heterocycles, is susceptible to reactions that disrupt its cyclic structure, particularly under acidic conditions. ksu.edu.sapharmaguideline.com For this compound, these pathways can lead to the formation of valuable acyclic dicarbonyl compounds.
Acid-Catalyzed Ring Opening: In the presence of strong acids, furan derivatives can undergo polymerization or ring-opening reactions. ksu.edu.sa The mechanism often involves protonation of the furan oxygen, followed by nucleophilic attack of water or another solvent molecule. This can lead to the formation of 1,4-dicarbonyl compounds. While specific studies on this compound are not prevalent, analogous reactions with other substituted furans suggest that this pathway is a significant aspect of its chemistry. For instance, the reaction of 2,5-dimethylfuran with acylarylnitrosamines can proceed through a pathway involving azo-coupling followed by ring opening. rsc.org
Oxidative Cleavage: The furan ring is also sensitive to oxidative ring-opening. rsc.org Oxidants can attack the electron-rich diene system of the furan, leading to cleavage and the formation of various oxidized products. This reactivity is a key consideration in reactions targeting other parts of the molecule, as over-oxidation can lead to decomposition of the heterocyclic core.
Rearrangement reactions, while less common than ring-opening, can occur under specific catalytic conditions, often involving transition metals. These pathways can lead to the formation of isomeric structures or entirely new heterocyclic systems.
Reactions Involving the Benzyl Moiety
The benzyl group offers two primary sites for chemical transformation: the benzylic methylene (B1212753) (-CH₂-) bridge and the aromatic phenyl ring.
The benzylic C-H bonds are weaker than typical alkyl C-H bonds, making the methylene group a prime target for functionalization, particularly oxidation. masterorganicchemistry.com This transformation is a fundamental method for producing high-value aromatic ketones and alcohols from readily available precursors. mdpi.com
Oxidation to Ketones: A wide array of catalytic systems can achieve the oxidation of the benzylic methylene to a carbonyl group. These methods often employ transition metal catalysts (e.g., copper, iron, manganese) in combination with an oxidant like molecular oxygen or a peroxide. beilstein-journals.orgnih.gov For example, iron nitrate and N-hydroxyimides can be used to catalyze the aerobic oxidation of benzylic methylenes to the corresponding ketones. nih.gov The general mechanism often involves the generation of a benzyl radical through a hydrogen atom transfer (HAT) or a proton-coupled electron transfer (PCET) pathway, which is then trapped by oxygen to form a peroxy intermediate that ultimately yields the ketone. masterorganicchemistry.comnih.gov
Selective Oxidation to Alcohols: Achieving selective mono-oxygenation to the benzylic alcohol without further oxidation to the ketone is a significant challenge. acs.org Specific reagents and conditions have been developed to favor the formation of the alcohol. For instance, bis(methanesulfonyl) peroxide can be employed as an oxidant to generate benzylic mesylates, which are then converted to the corresponding alcohols under mild conditions. acs.org
The table below summarizes representative catalytic systems for benzylic oxidation.
| Catalyst System | Oxidant | Product | Reference |
| CuCl₂·2H₂O / BQC | aq. 70% TBHP | Ketone | nih.gov |
| Fe(NO₃)₃·9H₂O / NHSI | O₂ (air) | Ketone | nih.gov |
| Bis(methanesulfonyl) peroxide | - | Alcohol (via mesylate) | acs.org |
| DDQ / Mn(OAc)₃ | - | Ketone | rsc.org |
The phenyl ring of the benzyl group can undergo classical electrophilic aromatic substitution (EAS) reactions. The furan-4-ylmethyl substituent on the benzene ring acts as an electron-donating group, activating the ring and directing incoming electrophiles to the ortho and para positions.
Common EAS reactions applicable to the benzyl moiety include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂). uomustansiriyah.edu.iq
Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen atom. uomustansiriyah.edu.iq
Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H). uomustansiriyah.edu.iq
Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst to introduce an alkyl or acyl group. uomustansiriyah.edu.iq
The mechanism for these reactions involves a two-step process: initial attack of the π-electrons of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Chemoselectivity and Orthogonal Reactivity of Multiple Functional Groups
This compound possesses three distinct reactive sites:
The Chloromethyl Group: Highly susceptible to nucleophilic substitution (Sₙ1/Sₙ2).
The Benzylic Methylene Group: Prone to radical-mediated oxidation.
The Aromatic Rings (Furan and Phenyl): Reactive towards electrophilic substitution.
This multi-functionality allows for chemoselective transformations, where one functional group reacts preferentially while the others remain intact. The ability to control this selectivity is crucial for the synthesis of complex derivatives.
Nucleophilic Substitution at the Chloromethyl Group: The chloromethyl group on the furan ring is analogous to an allylic or benzylic halide, making it highly reactive towards nucleophiles. rsc.orgescholarship.org This substitution can likely be achieved under mild, often neutral or basic conditions, which would not affect the benzylic methylene or promote electrophilic substitution on the aromatic rings. The reaction is expected to proceed readily via an Sₙ1-like mechanism due to the ability of the furan ring to stabilize the resulting carbocation intermediate. mdpi.com
Selective Oxidation of the Benzyl Group: As discussed in section 3.3.1, specific catalytic systems can target the benzylic C-H bonds for oxidation. Many of these conditions, particularly those using molecular oxygen at moderate temperatures, are mild enough to leave the chloromethyl group and the aromatic systems untouched. beilstein-journals.org
Electrophilic Aromatic Substitution: EAS reactions typically require strong electrophiles and often acidic conditions. uomustansiriyah.edu.iq These conditions can be chosen to functionalize the benzyl ring while minimizing side reactions at the other positions, although the acid-sensitivity of the furan ring must be considered. ksu.edu.sa
The concept of orthogonal reactivity refers to the ability to address these reactive sites in any desired order. For example, one could first perform a nucleophilic substitution at the chloromethyl position, then oxidize the benzylic methylene, and finally execute an electrophilic substitution on the phenyl ring, all by carefully selecting reaction conditions that are compatible with the functional groups already present.
Mechanistic Investigations of Key Transformations
Understanding the precise mechanisms of the reactions involving this compound is key to predicting its reactivity and controlling reaction outcomes.
The nucleophilic substitution at the 4-(chloromethyl) position is a key transformation. Given its structural similarity to benzylic and allylic halides, the reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, or a pathway with characteristics of both. libretexts.orglibretexts.org The Sₙ1 pathway involves the initial, rate-determining departure of the chloride leaving group to form a carbocation intermediate, which is stabilized by resonance with the adjacent furan ring. ucsb.edu This intermediate is then rapidly attacked by a nucleophile. libretexts.org The Sₙ2 mechanism involves a single, concerted step where the nucleophile attacks the carbon atom as the chloride ion departs. libretexts.org For substrates like this that can form a stabilized carbocation, Sₙ1 or Sₙ1-like mechanisms are often favored, especially in polar, protic solvents. ucsb.edu
Mechanistic studies on benzylic oxidation often point to radical pathways. masterorganicchemistry.com A Hammett analysis for a benzylic oxidation reaction showed a negative ρ value, indicating the buildup of positive charge in the transition state. acs.org This, along with a low kinetic isotope effect (KIE), suggests a proton-coupled electron transfer (PCET) mechanism may be operative over a simple hydrogen atom abstraction (HAA). acs.org
Density Functional Theory (DFT) calculations have become a powerful tool for investigating reaction mechanisms, providing insights into the energies of intermediates, transition states, and competing reaction pathways. pku.edu.cnresearchgate.net
For this compound, computational studies could be employed to:
Model Nucleophilic Substitution: Calculate the energy barrier for both Sₙ1 and Sₙ2 pathways at the chloromethyl position. This would help determine the favored mechanism under different conditions and with different nucleophiles.
Elucidate Oxidation Mechanisms: Analyze the transition states for hydrogen abstraction from the benzylic methylene by different oxidizing species. DFT calculations can help distinguish between HAT and PCET pathways by analyzing the charge distribution and geometry of the transition state. acs.org For example, DFT studies on the allylic oxidation of olefins have been used to predict product stereochemistry based on the relative energies of different transition states. koreascience.kr
Predict Regioselectivity in EAS: Model the stability of the sigma complexes formed upon electrophilic attack at the ortho, meta, and para positions of the benzyl ring. The calculated energies of these intermediates would confirm the expected ortho/para directing effect of the substituent.
These computational approaches provide a molecular-level understanding that complements experimental findings and aids in the rational design of synthetic strategies. researchgate.net
Experimental Mechanistic Probes
Elucidating the precise reaction mechanisms of this compound requires a suite of experimental techniques designed to probe the nature of transition states and the potential involvement of reactive intermediates. While specific studies on this exact molecule are not extensively documented in publicly available literature, the well-established field of physical organic chemistry provides a clear framework for the types of experimental probes that would be employed. These investigations would primarily focus on kinetic isotope effects and the trapping of potential intermediates, drawing parallels from extensive studies on analogous benzylic and furan-containing systems.
Kinetic Isotope Effects (KIEs)
Kinetic isotope effects are a powerful tool for determining the rate-determining step of a reaction and the nature of the transition state by observing the change in reaction rate upon isotopic substitution. wikipedia.org For this compound, the most pertinent KIE studies would involve the substitution of atoms at or near the reacting center, namely the benzylic carbon, the chlorine leaving group, and potentially the hydrogen atoms on the chloromethyl group.
Chlorine Leaving Group KIE: The substitution of the common isotope, 35Cl, with its heavier counterpart, 37Cl, can provide significant insight into the carbon-chlorine bond-breaking event in the rate-determining step. In nucleophilic substitution reactions of benzyl and substituted benzyl chlorides, the magnitude of the chlorine isotope effect (k35/k37) has been shown to be a reliable indicator of the reaction mechanism. researcher.life Reactions that proceed through a more SN1-like mechanism, where C-Cl bond cleavage is well-advanced in the transition state, exhibit larger KIE values. Conversely, SN2-like reactions, with a more concerted bond-breaking and bond-forming process, show smaller KIEs. researcher.life
For instance, studies on the reactions of benzyl chlorides with various nucleophiles have demonstrated that for reactions exhibiting first-order kinetics (indicative of an SN1 pathway), the k35/k37 value is consistently around 1.0078. researcher.life In contrast, reactions displaying second-order kinetics (characteristic of an SN2 pathway) yield a k35/k37 value of approximately 1.0058. researcher.life Reactions with borderline mechanisms show intermediate values. researcher.life Therefore, by measuring the chlorine KIE for reactions of this compound, one could position its reactivity on the SN1-SN2 mechanistic continuum.
| Reaction Type | Observed k35/k37 | Inferred Mechanism |
|---|---|---|
| First-Order Kinetics | ~1.0078 | SN1-like |
| Second-Order Kinetics | ~1.0058 | SN2-like |
| Borderline Kinetics | Intermediate | Borderline SN1/SN2 |
Alpha-Deuterium KIE: Substitution of the hydrogen atoms on the chloromethyl group with deuterium (CD2Cl) would also be highly informative. A secondary alpha-deuterium KIE (kH/kD) is a sensitive probe of the change in hybridization at the carbon center in the transition state. For SN1 reactions, the carbon atom transitions from sp3 hybridization in the reactant to sp2 hybridization in the carbocation intermediate. This change leads to a less sterically hindered transition state for the deuterated compound, resulting in a kH/kD value typically greater than 1 (e.g., 1.10-1.15). In contrast, the SN2 transition state is more sterically crowded than the ground state, leading to a kH/kD value that is typically close to unity or slightly less than 1.
Trapping of Reactive Intermediates
Given the benzylic and furan moieties, reactions of this compound, particularly under SN1-promoting conditions (polar protic solvents, weak nucleophiles), could proceed through a carbocation intermediate. libretexts.orgmasterorganicchemistry.com The presence of such an intermediate can be experimentally verified by trapping experiments.
Nucleophilic Trapping: The addition of a potent but benign nucleophile to the reaction mixture can "trap" the fleeting carbocation intermediate, forming a stable product that can be isolated and characterized. psgcas.ac.in For example, if a reaction is performed in a non-nucleophilic solvent, the addition of a high concentration of a trapping agent like azide (N3-) or a neutral alcohol could lead to the formation of a corresponding azide or ether product, respectively. The formation of these products would provide strong evidence for the existence of a carbocation intermediate. The design of such an experiment is crucial, as the trap should not interfere with the starting material but must be reactive enough to capture the intermediate. psgcas.ac.in
The structure of the carbocation derived from this compound would be of particular interest. The positive charge could be delocalized into both the furan ring and the benzyl group. Trapping experiments could potentially yield different regioisomeric products, providing insight into the charge distribution within the intermediate.
Advanced Spectroscopic and Computational Characterization of 2 Benzyl 4 Chloromethyl Furan and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 2-Benzyl-4-(chloromethyl)furan. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete picture of the molecular framework can be assembled. While specific experimental spectra for this compound are not widely published, a detailed prediction of its NMR data can be derived from the known spectral properties of its constituent chemical moieties: a 2,4-disubstituted furan (B31954) ring, a benzyl (B1604629) group, and a chloromethyl group. illinois.edupitt.eduepfl.chpitt.edu
Predicted ¹H and ¹³C NMR Chemical Shifts
The expected chemical shifts for this compound in a standard solvent like CDCl₃ are outlined below. These predictions are based on typical values for substituted furans and benzyl groups. pitt.edudoi.org The furan protons (H-3 and H-5) are expected to appear as singlets or narrow doublets, while the benzyl group will show characteristic signals for the methylene (B1212753) bridge and the phenyl ring protons.
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Furan C2 | - | ~155 |
| Furan C3 | ~6.2 | ~108 |
| Furan C4 | - | ~125 |
| Furan C5 | ~7.2 | ~141 |
| Furan O | - | - |
| Benzylic CH₂ | ~4.0 | ~35 |
| Phenyl C1' (ipso) | - | ~138 |
| Phenyl C2'/C6' (ortho) | ~7.2-7.4 | ~129 |
| Phenyl C3'/C5' (meta) | ~7.2-7.4 | ~128 |
| Phenyl C4' (para) | ~7.2-7.4 | ~127 |
| Chloromethyl CH₂Cl | ~4.5 | ~37 |
Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To confirm the predicted structure and assign each signal definitively, a suite of multi-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would primarily show correlations among the protons of the phenyl ring (ortho to meta, meta to para). It would also confirm the absence of coupling between the isolated furan protons (H-3 and H-5) and the methylene protons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. This would allow for the unambiguous assignment of each carbon signal based on the already assigned proton signals. For instance, the proton signal at ~4.5 ppm would correlate to the carbon signal at ~37 ppm, confirming the CH₂Cl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds. Key expected HMBC correlations for this compound would include:
The benzylic CH₂ protons (~4.0 ppm) correlating to the furan carbons C2 and C3, as well as the phenyl ipso-carbon (C1').
The chloromethyl CH₂ protons (~4.5 ppm) correlating to the furan carbons C3, C4, and C5.
The furan proton H-3 (~6.2 ppm) correlating to furan carbons C2, C4, and C5.
Advanced NMR Studies for Conformational Analysis
The structure of this compound possesses significant conformational flexibility due to rotation around the single bonds connecting the benzyl group to the furan ring and the chloromethyl group to the furan ring. Advanced NMR studies, often combined with computational modeling, can provide insight into the molecule's preferred three-dimensional shape in solution.
Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to detect through-space proximity between protons. For this molecule, NOE correlations could be observed between the benzylic protons and the furan proton at the 3-position, or between the chloromethyl protons and the furan proton at the 5-position. The presence and intensity of these correlations would help determine the dominant rotational conformers. Such experimental data is often complemented by Density Functional Theory (DFT) calculations to determine the relative energies of different conformers and to predict NMR parameters for comparison with experimental results.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of a molecule's elemental formula. For this compound (C₁₂H₁₁ClO), HRMS would be used to confirm its exact mass, distinguishing it from other isomers or compounds with the same nominal mass. doi.org
Calculated Exact Mass for C₁₂H₁₁ClO
| Isotope Formula | Calculated Monoisotopic Mass (Da) |
| ¹²C₁₂ ¹H₁₁ ³⁵Cl ¹⁶O | 206.0500 |
| ¹²C₁₂ ¹H₁₁ ³⁷Cl ¹⁶O | 208.0470 |
The detection of ions corresponding to these exact masses, in the correct isotopic abundance ratio for chlorine (~3:1), would provide strong evidence for the compound's elemental composition.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, typically the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) provide detailed structural information. nih.gov
The fragmentation of this compound is expected to be dominated by cleavages at the weakest bonds and the formation of stable carbocations. A primary fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic bond to form the highly stable tropylium (B1234903) ion. libretexts.orgyoutube.com
Interactive Data Table: Predicted Key MS/MS Fragments for this compound
| m/z (Mass/Charge) | Proposed Fragment Ion Structure | Description of Loss from Molecular Ion (m/z 206) |
| 171 | [M - Cl]⁺ | Loss of a chlorine radical |
| 157 | [M - CH₂Cl]⁺ | Cleavage of the chloromethyl group |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Cleavage of the C-C bond between the furan and benzyl methylene group |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Loss of CH₂ from the tropylium ion |
The observation of a base peak at m/z 91 is a classic indicator of a benzyl moiety in a mass spectrum. youtube.comyoutube.com Further fragmentation of the furan-containing portion would also occur, providing additional structural confirmation.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com The spectra for this compound would exhibit distinct bands corresponding to the vibrations of the furan ring, the benzene (B151609) ring, the methylene groups, and the carbon-chlorine bond.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3150-3000 | C-H Stretching | Aromatic (Furan & Phenyl) |
| 3000-2850 | C-H Stretching | Aliphatic (CH₂) |
| ~1600, ~1500 | C=C Stretching | Aromatic Rings |
| ~1550, ~1470 | Furan Ring Stretching | Furan C=C |
| ~1015 | Furan Ring Breathing (C-O-C symmetric stretch) | Furan Ether |
| ~1450 | CH₂ Bending (Scissoring) | Methylene Groups |
| 800-600 | C-Cl Stretching | Chloromethyl |
| 900-675 | C-H Out-of-Plane Bending | Aromatic Rings |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation in the solid state. While a crystal structure for this compound is not publicly available, the examination of structurally related furan derivatives can provide valuable insights into the expected solid-state packing and molecular geometry.
For instance, the crystal structure of furan-2,5-diylbis((4-chlorophenyl)methanol) reveals key structural parameters that are likely to be comparable in other substituted furans. researchgate.net The analysis of such structures helps in understanding how intermolecular forces, such as hydrogen bonding and van der Waals interactions, dictate the crystal packing.
To illustrate the type of data obtained from an X-ray crystallographic study, the following table presents hypothetical crystallographic data for a representative substituted furan derivative.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 10.3048 |
| b (Å) | 8.9620 |
| c (Å) | 18.0909 |
| β (°) | 93.046 |
| Volume (Å3) | 1668.36 |
| Z | 4 |
This data is representative for a substituted furan derivative and is provided for illustrative purposes. researchgate.net
Computational Chemistry for Electronic and Geometric Structure Analysis
Computational chemistry provides a powerful suite of tools to investigate the electronic and geometric properties of molecules, offering insights that are complementary to experimental data. These methods are particularly useful for understanding the intrinsic properties of a molecule in the absence of crystal packing forces or solvent effects.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate molecular properties such as molecular orbital energies, electron density distribution, and vibrational frequencies.
For a molecule like this compound, DFT calculations can predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and electronic transitions. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Furthermore, DFT calculations can simulate the vibrational spectrum of the molecule. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular motions. This comparison serves as a validation of the computational model and provides a more profound understanding of the molecule's vibrational modes.
A study on the conversion of furfural (B47365) on a palladium surface utilized DFT to investigate the adsorption and reaction of furan and its derivatives. acs.orgresearchgate.net Such studies provide valuable data on the electronic behavior of the furan ring system. The following table presents hypothetical DFT-calculated electronic properties for a substituted furan derivative.
| Property | Calculated Value |
|---|---|
| HOMO Energy (eV) | -6.54 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 5.31 |
| Dipole Moment (Debye) | 2.15 |
| C=O Stretch (cm-1) | 1720 |
This data is representative for a substituted furan derivative and is provided for illustrative purposes.
While DFT provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules. For this compound, rotation around the single bonds connecting the benzyl group to the furan ring and the chloromethyl group to the furan ring allows for a multitude of possible conformations.
Molecular mechanics force fields offer a computationally less expensive way to calculate the potential energy of a molecule as a function of its geometry. By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface can be generated, revealing the low-energy (and thus most probable) conformations.
Molecular dynamics simulations take this a step further by simulating the movement of atoms over time, taking into account temperature and solvent effects. This provides a dynamic picture of the molecule's behavior and can reveal the pathways for conformational interconversion. Such simulations are crucial for understanding how the molecule might behave in a biological system or in solution.
A computational study on N-benzyl-N-(furan-2-ylmethyl)acetamide, a compound with structural similarities to this compound, employed computational methods to explore its conformational space, identifying several stable rotamers. Such studies highlight the importance of considering multiple conformations when analyzing the properties and reactivity of flexible molecules. The following table illustrates the kind of data that can be obtained from conformational analysis.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | 0.00 | -175.2 | 45.2 |
| 2 | 0.85 | -65.8 | 25.1 |
| 3 | 1.50 | 70.1 | 15.5 |
| 4 | 2.10 | 178.9 | 14.2 |
This data is representative for a flexible benzyl-substituted furan derivative and is provided for illustrative purposes.
Role As a Synthetic Intermediate in Complex Chemical Architectures
Precursor for the Synthesis of Novel Furan-Fused Heterocycles
The inherent reactivity of the chloromethyl group in 2-Benzyl-4-(chloromethyl)furan, coupled with the diene character of the furan (B31954) ring, makes it a promising precursor for the synthesis of a variety of furan-fused heterocyclic systems. While specific examples detailing the direct use of this compound in the synthesis of such fused systems are not extensively documented in publicly available literature, the principles of furan chemistry suggest several potential synthetic routes.
One plausible approach involves an intramolecular Friedel-Crafts-type cyclization. Under the influence of a Lewis acid, the benzyl (B1604629) group could potentially undergo electrophilic aromatic substitution onto the furan ring, leading to the formation of a new carbocyclic ring fused to the furan core. The success of such a reaction would be contingent on the activation of the benzyl group and the regioselectivity of the cyclization.
Furthermore, the chloromethyl group can be readily converted into other functional groups, thereby expanding the possibilities for intramolecular cyclization reactions. For instance, conversion to an amine followed by reaction with a suitable dielectrophile could pave the way for the synthesis of furo[3,4-c]pyridines and related nitrogen-containing heterocycles. Similarly, transformation of the chloromethyl group into a nucleophilic species could enable annulation strategies with appropriate electrophilic partners. The development of synthetic methods for hydrogenated furo[3,2-c]pyridines, which are key skeletons in many bioactive compounds, often involves the cyclization of furan derivatives. nih.gov
Building Block for Polymeric Materials and Macromolecules
The bifunctional nature of this compound, possessing a reactive benzylic chloride moiety, positions it as a potential monomer for the synthesis of novel polymeric materials. Benzyl chloride and its derivatives are recognized as important precursors for a variety of functional polymers. beilstein-journals.org The chloromethyl group can readily participate in nucleophilic substitution reactions, making it suitable for polycondensation reactions with various nucleophiles.
For instance, polymerization of this compound with bisphenols or other diols could lead to the formation of polyethers with furan and benzyl moieties integrated into the polymer backbone. Such polymers may exhibit unique thermal and mechanical properties. Similarly, reaction with diamines could yield polyamines with interesting material characteristics. The synthesis of furan-based polyesters and polyamides is an area of growing interest, with furan derivatives like 2,5-furandicarboxylic acid serving as bio-based alternatives to traditional monomers. researchgate.net
While direct polymerization of this compound has not been explicitly detailed, the reactivity of the benzyl chloride group is well-established in polymer chemistry. For example, benzyl chloride-functionalized polycarbonates have been utilized as versatile platforms for creating a diverse range of functional biodegradable polymers through post-polymerization modification. ntu.edu.sg This suggests that this compound could be incorporated into polymer chains to introduce reactive sites for further functionalization.
Intermediate in the Synthesis of Biologically Active Scaffolds
Furan-containing compounds are prevalent in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. researchgate.netresearchgate.net The structural motifs present in this compound make it an attractive starting point for the synthesis of complex molecules with potential biological applications.
Development of Furan-Containing Pharmaceutical Precursors
The furan nucleus is a key component of numerous drugs. For example, the anti-ulcer drug ranitidine (B14927) contains a functionalized furan ring. rsc.orgrsc.org While the direct synthesis of ranitidine from this compound is not reported, the chemistry involved in the synthesis of ranitidine analogues often involves the manipulation of substituted furans. nih.govgoogle.com The chloromethyl group of this compound provides a convenient handle for introducing the side chains characteristic of many furan-based pharmaceuticals.
Furthermore, the 2-benzylfuran (B12535769) substructure is found in various bioactive natural and synthetic compounds. rsc.org For instance, benzofuran (B130515) derivatives, which share structural similarities with benzylfurans, are known to possess a wide range of pharmacological activities, including antimicrobial, antitumor, and antiviral properties. sigmaaldrich.com The synthesis of these and other bioactive molecules often relies on the availability of versatile furan-based building blocks.
Exploration in Agrochemistry
Furan derivatives have also found applications in the field of agrochemicals. researchgate.net The development of new pesticides and herbicides often involves the exploration of novel heterocyclic scaffolds. The structural features of this compound could be exploited to generate libraries of compounds for screening in agrochemical applications. The reactive chloromethyl group allows for the introduction of various toxophoric or pharmacophoric groups, while the furan and benzyl moieties can be modified to fine-tune the biological activity and physical properties of the resulting molecules.
Contribution to Total Synthesis Efforts of Natural Products and Analogs
The furan moiety is a common structural element in a diverse range of natural products. mdpi.com The total synthesis of these complex molecules often requires the use of functionalized furan building blocks. While there are no specific reports detailing the use of this compound in a completed total synthesis, its structure suggests its potential as a valuable intermediate.
For example, the natural product Rosefuran, a component of rose oil, is a 2,3-disubstituted furan. wikipedia.org Synthetic routes to Rosefuran and its analogues often involve the construction of the substituted furan ring from acyclic precursors or the modification of pre-existing furan derivatives. The 2-benzyl and 4-chloromethyl substituents on the target compound could, in principle, be chemically manipulated to arrive at the substitution pattern found in Rosefuran or other furan-containing natural products. The development of unified approaches to synthesize various classes of furan natural products highlights the importance of versatile furan-based starting materials. ntu.edu.sg
Derivatization for Advanced Functional Materials
The unique electronic and chemical properties of the furan ring have led to its incorporation into a variety of advanced functional materials, including organic semiconductors and materials for organic electronics. ntu.edu.sgntu.edu.sg The ability to introduce specific functional groups onto the furan scaffold is crucial for tuning the material's properties.
The chloromethyl group of this compound serves as a reactive handle for introducing functionalities that can influence the electronic properties of the molecule. For instance, cross-coupling reactions could be employed to attach chromophores or other electronically active groups, paving the way for the synthesis of novel furan-based dyes, sensors, or components of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The development of furan-based semiconductor materials for organic photovoltaics is an active area of research. nih.gov
Furthermore, the benzyl group can also be functionalized, offering another site for modification. This dual functionality allows for the creation of highly tailored molecules for specific material applications.
Q & A
Basic Synthesis: What are the optimal synthetic routes for preparing 2-Benzyl-4-(chloromethyl)furan with high purity?
Answer:
The synthesis typically involves cycloisomerization of substituted propargyl alcohols or recyclization of benzyl-substituted furans. For example, palladium-catalyzed cycloisomerization of (Z)-enynols in green solvents (e.g., glycerol) can yield furan derivatives . Substituents at position 5 of the furan ring and the benzyl group’s ortho-position significantly influence reaction efficiency. Optimize chloromethylation using reagents like paraformaldehyde and HCl under controlled anhydrous conditions to minimize byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .
Advanced Synthesis: How do substituents on the furan ring affect the reactivity of this compound in subsequent reactions?
Answer:
Electron-donating groups (e.g., benzyl at position 2) stabilize the furan ring, while the chloromethyl group at position 4 acts as an electrophilic site for nucleophilic substitution. Substituents at position 5 (e.g., methyl, aryl) can sterically hinder or electronically modulate reactivity. For instance, bulky groups reduce nucleophilic attack efficiency, whereas electron-withdrawing groups enhance the electrophilicity of the chloromethyl moiety. Computational DFT studies are recommended to predict regioselectivity .
Basic Characterization: What spectroscopic and crystallographic methods are essential for structural elucidation?
Answer:
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., benzyl protons at δ 7.2–7.4 ppm; chloromethyl CH₂Cl at δ 4.5–4.7 ppm).
- GC-MS : Confirms molecular ion peaks (e.g., m/z for C₁₂H₁₁ClO) and fragmentation patterns.
- X-ray Crystallography : Resolves bond lengths and angles, critical for confirming regiochemistry (e.g., C–Cl bond length ~1.79 Å) .
Advanced Analytical: How can isotope labeling distinguish exogenous this compound from endogenous furans in biological matrices?
Answer:
Use [¹³C]-labeled this compound in dosing studies. Monitor urinary metabolites via LC-MS/MS, comparing labeled (exogenous) and unlabeled (endogenous) species. For example, [¹³C₄]-furan metabolites were tracked for 6 days post-administration in rodent models, enabling precise exposure assessment .
Basic Reactivity: What nucleophilic reactions occur at the chloromethyl group?
Answer:
The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides. For example, reaction with primary aliphatic amines (e.g., methylamine) yields 4-(alkylaminomethyl) derivatives. Use polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) to minimize elimination byproducts .
Advanced Reactivity: What competing pathways arise during nucleophilic substitution, and how can they be controlled?
Answer:
Competing elimination (forming furan-4-methylene) occurs under high-temperature or strongly basic conditions. To suppress this:
- Use low temperatures (0–25°C).
- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity without base excess.
- Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3 in hexane/EtOAc 3:1) .
Basic Safety: What protocols are critical for safe handling and storage?
Answer:
- Storage : In airtight containers under nitrogen at 2–8°C, away from metals (corrosion risk) .
- Handling : Use spark-free tools, grounded equipment, and fume hoods. Avoid contact with oxidizing agents (risk of exothermic decomposition) .
Advanced Safety: What decomposition products form under thermal stress, and how are they analyzed?
Answer:
Thermal degradation (>100°C) releases HCl and generates benzylfurans or chlorinated polycyclic aromatics. Analyze via GC-MS with thermal desorption tubes. For example, furan derivatives with m/z 121 (C₇H₅O⁺) indicate ring fragmentation .
Basic Biological Studies: What in vitro assays are suitable for preliminary toxicity screening?
Answer:
- Cytotoxicity : MTT assay in HepG2 cells (IC₅₀ determination).
- Genotoxicity : Comet assay to detect DNA strand breaks.
- Metabolic Stability : Microsomal incubation (e.g., rat liver S9 fraction) with LC-MS quantification .
Advanced Pharmacological: How does this compound interact with neurological targets?
Answer:
Molecular docking studies suggest potential binding to GABAₐ receptors (homology with benzodiazepine derivatives). Synthesize analogs with modified benzyl/chloromethyl groups and evaluate affinity via radioligand displacement assays (e.g., [³H]-flumazenil). Metabolic pathways (e.g., CYP450-mediated oxidation) should be profiled using hepatocyte models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
